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Compound Name: ACT-672125

Cat. No.: B15137847

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-672125 is a potent and selective antagonist of the C-X-C motif chemokine receptor 3
(CXCR3).[1][2][3] CXCR3 and its ligands, including CXCL9, CXCL10, and CXCL11, play a
crucial role in the recruitment of activated T cells to sites of inflammation, a key process in the
pathogenesis of various autoimmune diseases.[1][2] By blocking the CXCR3 signaling
pathway, ACT-672125 has the therapeutic potential to inhibit the infiltration of pathogenic
immune cells into target tissues, thereby ameliorating disease activity in autoimmune
conditions.[1][2] Preclinical studies have demonstrated that ACT-672125 can inhibit the
recruitment of CXCR3-expressing T cells in a dose-dependent manner in a proof-of-
mechanism model of lung inflammation.[1][2][3]

These application notes provide a detailed overview of the in vivo use of ACT-672125 in
common murine models of autoimmune diseases, including suggested dosing regimens,
experimental protocols, and a visualization of the targeted signaling pathway. The information
is compiled from publicly available data on ACT-672125 and related CXCR3 antagonists.

Mechanism of Action: CXCR3 Signaling Pathway

ACT-672125 functions as a CXCR3 antagonist, thereby inhibiting the downstream signaling
cascade initiated by the binding of its chemokine ligands (CXCL9, CXCL10, and CXCL11). This
blockade prevents the migration of pathogenic T cells to inflamed tissues.
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Caption: CXCR3 signaling pathway and the inhibitory action of ACT-672125.

Quantitative Data Summary

While specific in vivo dosing data for ACT-672125 in various autoimmune models is limited in
publicly accessible literature, information from related benzimidazolo-thiazole CXCRS3
antagonists and other CXCR3 inhibitors can provide guidance for study design.
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Mouse Model of

Mouse Model of

Mouse Model of

Parameter . Type 1 Diabetes Rheumatoid
Lung Inflammation . .
(NOD mice) Arthritis (CIA)
ACT-672125 (or ACT-777991 (related NBI-74330 (CXCR3
Compound o ] )
similar) CXCR3 antagonist) antagonist)
Dose Dose-dependent 0.6 mg/g food 100 mg/kg
Route of Not specified (likely

Administration

Oral (assumed)

Oral (food admix)

oral or IP)

Frequency

Daily (assumed)

Ad libitum in feed

Daily

Treatment Duration

Study-dependent

Prophylactic or

therapeutic

Therapeutic (e.g.,
from day 21 to 34

post-induction)

Reference

[1](2]

[4]

[5]

Experimental Protocols

The following are detailed, example protocols for the use of ACT-672125 in common

autoimmune models, based on established methodologies and data from related compounds.

Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1

Mice

Objective: To evaluate the efficacy of ACT-672125 in a mouse model of rheumatoid arthritis.

Experimental Workflow:

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Materials:

o Male DBA/1 mice (8-10 weeks old)

e Bovine type Il collagen (CII)
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Complete Freund's Adjuvant (CFA)

Incomplete Freund's Adjuvant (IFA)

ACT-672125

Vehicle for ACT-672125 (e.g., 0.5% methylcellulose)

Procedure:

 Induction of Arthritis:

o On day 0, emulsify bovine type Il collagen in Complete Freund's Adjuvant (CFA).

o Administer 100 pL of the emulsion intradermally at the base of the tail of each mouse.

o On day 21, provide a booster injection with bovine type Il collagen emulsified in
Incomplete Freund's Adjuvant (IFA).

e Treatment:
o Monitor mice daily for signs of arthritis starting from day 21.

o Upon the first signs of arthritis (e.g., paw swelling, redness), randomize mice into
treatment groups.

o Administer ACT-672125 (e.g., 30-100 mg/kg) or vehicle daily by oral gavage.

¢ Assessment:

[e]

Record clinical scores daily based on a standardized scale (e.g., 0-4 for each paw).

o

Measure paw thickness every other day using a digital caliper.

[¢]

At the end of the study (e.g., day 35-42), collect paws for histological analysis of joint
inflammation, cartilage damage, and bone erosion.

[¢]

Collect blood for analysis of inflammatory cytokines and anti-Cll antibodies.
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Protocol 2: Experimental Autoimmune
Encephalomyelitis (EAE) in C57BL/6 Mice

Objective: To assess the efficacy of ACT-672125 in a mouse model of multiple sclerosis.
Experimental Workflow:

Caption: Experimental workflow for the Experimental Autoimmune Encephalomyelitis (EAE)
model.

Materials:
o Female C57BL/6 mice (8-12 weeks old)
¢ Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
o Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
e Pertussis Toxin (PTX)
o ACT-672125
» Vehicle for ACT-672125
Procedure:
e Induction of EAE:
o On day 0, emulsify MOG35-55 peptide in CFA.
o Inject 100 L of the emulsion subcutaneously at two sites on the flank of each mouse.
o On day 0 and day 2, administer pertussis toxin (e.g., 200 ng) intraperitoneally.
e Treatment:
o Monitor mice daily for clinical signs of EAE starting from day 7.

o Upon the onset of clinical signs (e.g., limp tail), randomize mice into treatment groups.
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o Administer ACT-672125 (e.g., 30-100 mg/kg) or vehicle daily by oral gavage.

¢ Assessment:

[e]

Record clinical scores daily based on a standardized scale (e.g., 0-5).

o

Monitor body weight daily.

[¢]

At the peak of the disease or at the end of the study, perfuse mice and collect the brain
and spinal cord for histological analysis of immune cell infiltration and demyelination.

[¢]

Isolate mononuclear cells from the central nervous system (CNS) for flow cytometric
analysis of T cell populations.

Formulation and Administration

For in vivo studies, ACT-672125 can be formulated as a suspension in an appropriate vehicle

such as 0.5% (w/v) methylcellulose in water or 0.5% carboxymethylcellulose (CMC) with 0.1%
Tween 80. The formulation should be prepared fresh daily and administered via oral gavage at
a consistent volume (e.g., 10 mL/kg). Alternatively, for long-term studies, incorporation into the
animal feed at a specified concentration can be considered, as has been done with the related
compound ACT-777991.[4]

Concluding Remarks

ACT-672125 is a promising CXCR3 antagonist for the treatment of autoimmune diseases. The
provided application notes and protocols offer a framework for researchers to design and
conduct in vivo efficacy studies in relevant preclinical models. It is recommended to perform
dose-range finding studies to determine the optimal therapeutic dose for each specific model
and experimental setup. Careful monitoring of clinical signs and appropriate endpoint analysis
are crucial for a thorough evaluation of the therapeutic potential of ACT-672125.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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